2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-15-4-2-3-14(10-15)21-17(26)11-28-19-24-23-18(29-19)22-16(25)9-12-5-7-13(20)8-6-12/h2-8,10H,9,11H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBDBNAEVHEGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole intermediate with chloroacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 30% H₂O₂ in acetic acid (55–60°C) | Sulfoxide derivative | 60–75 | |
| KMnO₄ in acidic aqueous solution | Sulfone derivative | 50–65 |
Key Observations :
-
Oxidation selectivity depends on reaction time and temperature. Excess H₂O₂ drives sulfone formation.
-
The thiadiazole ring remains stable under these conditions .
Reduction Reactions
The acetamide and fluorophenyl groups participate in reduction:
| Reagent/Conditions | Target Site | Product | Notes |
|---|---|---|---|
| NaBH₄ in ethanol (reflux) | Acetamide C=O | Secondary alcohol derivative | Partial reduction observed |
| LiAlH₄ in anhydrous THF (0°C→RT) | Acetamide C=O | Amine intermediate | Requires careful quenching |
Mechanistic Insight :
Reduction of acetamide to alcohol/amine is less efficient compared to aliphatic analogs due to electron-withdrawing effects of the fluorophenyl group.
Nucleophilic Substitution
The thiadiazole ring undergoes substitution at the 2-position:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Primary amines | Dioxane, 80°C, 6 h | 2-Amino-thiadiazole analog | High |
| Thiols | K₂CO₃, DMF, RT, 12 h | Disulfide-linked dimer | Moderate |
Case Study :
Reaction with morpholine in dioxane yielded a hybrid compound with retained antibacterial activity (MIC: 32.6 μg/mL against S. aureus) .
Hydrolysis Reactions
Acid- or base-mediated hydrolysis of acetamide groups:
Stability Note :
The 3-methoxyphenyl acetamide group resists hydrolysis under mild conditions due to steric hindrance.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro-3-methoxyphenyl derivative | 45 |
| Br₂ in CCl₄ | RT, catalytic FeBr₃ | 4-Bromo-3-methoxyphenyl derivative | 55 |
Regioselectivity :
The methoxy group’s strong activating effect dominates over the electron-withdrawing fluorophenyl moiety .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
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C–S bond cleavage at the sulfanyl bridge, generating thiol and thiadiazole fragments.
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Demethylation of the methoxy group to hydroxyl under prolonged exposure (72 h) .
Metal-Catalyzed Coupling
The fluorophenyl group participates in cross-couplings:
| Reaction Type | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 60–70 |
| Ullmann coupling | CuI, 1,10-phenanthroline | Diaryl ether analogs | 50 |
Limitation :
Steric bulk from the thiadiazole ring reduces coupling efficiency compared to simpler aryl halides .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the thiadiazole ring, followed by the introduction of various substituents that enhance its biological activity. The presence of the 4-fluorophenyl and 3-methoxyphenyl groups is critical for modulating its pharmacokinetic properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds from this class have shown significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). For example, a related compound demonstrated an IC50 value of 3.29 μg/mL against HCT116 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
Thiadiazole derivatives have exhibited antimicrobial activity against various pathogens. Research indicates that modifications to the thiadiazole structure can enhance antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Case Study: Anticancer Activity
A study published in MDPI evaluated a series of thiadiazole derivatives for their activity against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Research Insights
Research has shown that the incorporation of specific substituents on the thiadiazole ring can lead to improved solubility and bioavailability, which are essential for effective drug development. For example, compounds with electron-withdrawing groups like fluorine have shown enhanced potency against certain cancer types .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 3.29 | Apoptosis induction |
| Anticancer | A431 | Not specified | VEGFR-2 inhibition |
| Antimicrobial | Various | Not specified | Disruption of microbial growth |
This table summarizes key findings related to the biological activities associated with thiadiazole derivatives similar to the compound .
Mechanism of Action
The mechanism of action of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-(3-fluorophenyl)-2-propenoyl)amino)acetate: Similar in structure but with different functional groups.
(2R,3S)-2-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-8-(3-methoxyphenyl)-3-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-6-one: Shares the fluorophenyl and methoxyphenyl groups but has a different core structure.
Uniqueness
2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide belongs to the class of thiadiazole derivatives , which have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole core linked to an acetamide group and a methoxyphenyl moiety. The presence of a 4-fluorophenyl substituent is notable for enhancing its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Cytotoxicity : The compound demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying IC50 values indicating potent activity ( ).
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 ( ).
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range, suggesting high potency ( ).
- Apoptosis Induction : In vitro studies demonstrated that compounds containing the thiadiazole moiety could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was confirmed through assays measuring caspase activation and morphological changes in treated cells ( ).
Detailed Research Findings
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HT-29 | 0.69 | Induces apoptosis |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | SK-MEL-2 | 4.27 | Cell cycle arrest |
| 1,3,4-Thiadiazole derivatives | A549 | 0.70 | Apoptosis induction |
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
- Sulfanyl-acetamide linkage : Coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to attach the sulfanyl-acetamide moiety to the thiadiazole ring .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency, with temperatures maintained between 60–80°C .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of key groups (e.g., fluorophenyl, methoxyphenyl) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for sulfur atoms .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity and identifies byproducts .
Advanced: How can conflicting biological activity data from different studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to assess potency thresholds .
- Target specificity profiling : Use kinase profiling panels or proteome-wide affinity assays to identify off-target interactions .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate SAR trends .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Molecular docking simulations : Predict binding modes to targets like tyrosine kinases or cyclooxygenases, focusing on hydrogen bonding with the thiadiazole sulfur and π-π stacking with aromatic rings .
- Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates to determine competitive vs. non-competitive binding .
- Mutagenesis studies : Modify key residues in the enzyme’s active site to validate binding hypotheses .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature gradients : Screen reactions between 50–100°C to balance reaction rate and byproduct formation .
- Catalyst selection : Test Pd/C or CuI for coupling steps to reduce side reactions .
- pH control : Maintain mildly acidic conditions (pH 5–6) during cyclization to prevent decomposition .
Advanced: What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?
- Co-solvent systems : Use 10–20% DMSO or PEG-400 to improve solubility while minimizing aggregation .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
- Protective group engineering : Introduce acetyl or tert-butyl groups to shield hydrolytically labile bonds (e.g., amide linkages) .
Advanced: How do structural modifications influence its pharmacokinetic profile?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from ~3.5 to ≤2.5, improving aqueous solubility .
- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., methoxy demethylation) and guide derivatization .
- Plasma protein binding : Use equilibrium dialysis to quantify binding to albumin, which impacts bioavailability .
Advanced: What computational tools predict the compound’s interaction with multidrug resistance proteins (e.g., P-gp)?
- QSAR models : Train models on datasets of known P-gp substrates to predict efflux ratios .
- MD simulations : Simulate interactions with P-gp’s transmembrane domains to identify key binding residues .
- In silico ADMET platforms : Use tools like SwissADME to assess permeability and efflux risks .
Basic: What are the key physicochemical properties influencing its research applicability?
- Solubility : Limited in water (<0.1 mg/mL) but soluble in DMSO or ethanol .
- Stability : Degrades under strong basic conditions (pH >10) but stable at pH 4–8 .
- Melting point : Typically 180–200°C, confirmed by differential scanning calorimetry (DSC) .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
- Analog libraries : Synthesize derivatives with variations in the fluorophenyl or methoxyphenyl groups .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess activity retention .
- 3D-QSAR models : Align pharmacophore features with biological data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
